5,8-dimethyl-1-tetralone

Description

The exact mass of the compound 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

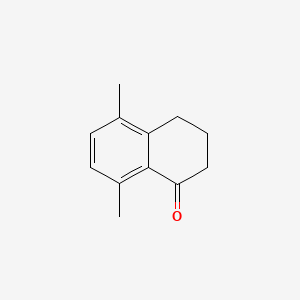

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMGKPHICFZGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198422 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-63-8 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5037-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,8-dimethyl-1-tetralone chemical structure and properties

An In-Depth Technical Guide to 5,8-Dimethyl-1-Tetralone for Advanced Research

Introduction: The Significance of the Tetralone Scaffold

In the landscape of organic synthesis and medicinal chemistry, the tetralone scaffold represents a cornerstone building block. These bicyclic aromatic ketones are not merely synthetic curiosities; they are integral components of numerous natural products and serve as pivotal intermediates in the development of potent therapeutic agents.[1][2] this compound (CAS No: 5037-63-8), a specific derivative, exemplifies this utility.[3] Its strategic methylation on the aromatic ring provides a unique chemical profile that has been leveraged for the synthesis of complex molecules, particularly in the realm of sesquiterpenes and other biologically active compounds.[4][5]

This guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its chemical behavior, and its potential applications, grounded in authoritative references.

Chemical Structure and Physicochemical Properties

This compound possesses a fused ring system consisting of a benzene ring fused to a cyclohexanone ring. The systematic IUPAC name is 3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone. The methyl groups at the C5 and C8 positions sterically influence the molecule's reactivity and are key to its role as a specific precursor in multi-step syntheses.

The core structure is achiral, with a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5037-63-8 | [3] |

| Molecular Formula | C₁₂H₁₄O | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Boiling Point | 160–162 °C at 1595 Pa | [6] |

| Infrared (IR) Spectrum | ν_max: 1674 cm⁻¹ (C=O stretch) | [6] |

| Mass Spectrum (MS) | m/z: 174 (M⁺, 88%) | [6] |

| ¹H NMR (CDCl₃) | δ 7.16 (d, 1H), 6.97 (d, 1H), 2.87 (t, 2H), 2.59 (s, 3H), 2.28 (s, 3H), 2.08–1.99 (m, 2H) | [6] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is efficiently achieved from readily available starting materials. A well-established and high-yielding route begins with p-xylene, proceeding through a Friedel-Crafts acylation followed by an intramolecular cyclization.[5][6] This method is advantageous due to its reliability and scalability.

Synthetic Workflow Diagram

Caption: Synthesis of this compound from p-Xylene.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation to form γ-(2,5-Dimethylphenyl)butyric Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add p-xylene and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Reagent Addition: Slowly add 4-chlorobutyric acid to the stirred mixture. The causality for the slow addition is to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: Heat the mixture gently to initiate the reaction. The Friedel-Crafts acylation proceeds as the electrophilic acylium ion (generated from 4-chlorobutyric acid and AlCl₃) attacks the electron-rich p-xylene ring.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate acid.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Place the crude γ-(2,5-dimethylphenyl)butyric acid into a flask.

-

Cyclization: Add polyphosphoric acid (PPA), a strong dehydrating and cyclizing agent. Heat the mixture with stirring. The PPA protonates the carboxylic acid, facilitating an intramolecular electrophilic attack on the aromatic ring to form the six-membered ketone ring, yielding the tetralone.[5] This step is reported to produce the final product in excellent yield.[6]

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent, wash to neutrality, dry, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered on its ketone functional group and the adjacent benzylic positions. These sites allow for a wide range of transformations, making it a valuable intermediate.

Key Reactions:

-

Reduction: The ketone can be reduced to the corresponding alcohol (1-tetralol derivative) using reducing agents like sodium borohydride.[1]

-

Conversion to 2-Tetralone: It serves as a starting material for the synthesis of 5,8-dimethyl-2-tetralone, a crucial intermediate for eudesmane sesquiterpenes like occidol and emmotin-G.[4][5][6][7] This transformation typically involves conversion to a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement.[5][6]

Role as a Privileged Scaffold in Medicinal Chemistry

The broader tetralone framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif capable of binding to a variety of biological targets.[2][8] By using this compound as a starting point, chemists can synthesize libraries of compounds for screening against various therapeutic targets.

-

CNS Agents: The tetralone core is found in drugs targeting the central nervous system, including antidepressants (e.g., Sertraline) and ligands for dopamine and serotonin receptors.[2][8]

-

Anticancer and Antimicrobial Agents: Numerous tetralone derivatives have been synthesized and evaluated for their potential as anticancer, antitumor, and antibacterial agents.[2][9]

-

Enzyme Inhibitors: The scaffold is a key component in the design of inhibitors for enzymes such as monoamine oxidase (MAO), which are targets for treating depression and Parkinson's disease, and various kinases.[8]

Conceptual Drug Discovery Workflow

Caption: Role of Tetralone Scaffold in a Drug Discovery Pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a chemically significant molecule that serves as a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting point for constructing more complex molecular architectures. For researchers in drug discovery, the tetralone scaffold it embodies continues to be a fruitful source of novel therapeutic candidates, from CNS agents to kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for unlocking its full potential in advanced scientific research.

References

- Sigma-Aldrich. 5,8-Dimethoxy-1-tetralone 99%.

- ChemicalBook. This compound.

- Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes.

- Taylor & Francis Online.

- Guidechem. This compound (cas 5037-63-8) SDS/MSDS download.

- ResearchGate. (PDF)

- Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%).

- Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific.

- ResearchGate. (PDF) Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether.

- Wikipedia. 1-Tetralone.

- CymitQuimica. CAS 19550-57-3: 6,7-DIMETHYL-1-TETRALONE.

- ResearchGate. (PDF)

- ChemicalBook.

- PubMed.

- ResearchGate.

- Benchchem. Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers.

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5,8-dimethyl-1-tetralone for Researchers and Drug Development Professionals

Chemical Identity and Properties

5,8-dimethyl-1-tetralone is a derivative of 1-tetralone, a bicyclic aromatic hydrocarbon and ketone. The core structure consists of a benzene ring fused to a cyclohexanone ring, with methyl groups substituted at the 5th and 8th positions of the aromatic ring.

| Property | Value | Source |

| CAS Number | 5037-63-8 | [1] |

| IUPAC Name | 5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one | [1] |

| Synonyms | 5,8-dimethyltetralone, 1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene-1-one, 3,4-Dihydro-5,8-dimethyl-1(2H)-naphthalenone | [1] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 145 °C at 10 Torr | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, followed by intramolecular cyclization.

A reported synthesis starts from p-xylene, which undergoes a Friedel-Crafts alkylation with 4-chlorobutyric acid to yield an intermediate acid.[2] This acid is then cyclized using polyphosphoric acid to afford this compound in excellent yield.[2] The choice of a strong acid catalyst like polyphosphoric acid is crucial for promoting the intramolecular acylation that forms the six-membered ketone ring.

Experimental Protocol: Synthesis of this compound [2]

-

Friedel-Crafts Alkylation: To a solution of p-xylene, add 4-chlorobutyric acid and a Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining a low temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting acid intermediate.

-

Intramolecular Cyclization: Add the purified acid to polyphosphoric acid at an elevated temperature. Stir the mixture vigorously to ensure proper mixing and facilitate the cyclization. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture onto crushed ice and extract the product, this compound, with an appropriate organic solvent. Purify the final product by column chromatography or distillation.

Caption: Reactivity and synthetic transformations of this compound.

Applications in Drug Discovery

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. [3]Derivatives of tetralones have been investigated for a range of therapeutic applications, including as antidepressants, anticancer agents, and ligands for central nervous system receptors. [3][4][5] The structural framework of this compound provides a solid foundation for the design of novel drug candidates. The methyl groups can influence the lipophilicity and metabolic stability of the molecule, while the ketone and aromatic ring offer multiple points for chemical modification to optimize pharmacological activity and selectivity. Its role as an intermediate in the synthesis of natural products and their analogs further highlights its importance in drug discovery programs. [6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area or under a chemical fume hood. [7][8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [7][8] Hazard Statements (General for Tetralones):

-

May be harmful if swallowed. * May cause skin and eye irritation. [7][8]* May cause respiratory irritation. [9] Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing. [7][8]* Do not ingest or inhale. [7]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]* In case of contact, rinse the affected area with plenty of water. [7][8]Seek medical attention if irritation persists.

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [7][8][9][10]

References

-

Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link]

-

ResearchGate. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, September 17). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]

-

ResearchGate. (2004). Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether. Retrieved from [Link]

-

ResearchGate. (2014, August 11). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Retrieved from [Link]

-

GSRS. (n.d.). 5,7-DIMETHYL-1-TETRALONE. Retrieved from [Link]

-

ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Retrieved from [Link]

-

ResearchGate. (2022). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 5,8-Dimethyl-1-Tetralone: Structural Elucidation and Data Interpretation

Introduction: The Molecular Blueprint

In the landscape of organic synthesis and drug development, the precise characterization of molecular architecture is paramount. 5,8-Dimethyl-1-tetralone, a bicyclic aromatic ketone, serves as a valuable scaffold and intermediate in the synthesis of more complex chemical entities. Its structural rigidity and defined substitution pattern make it an ideal subject for unambiguous characterization. This guide provides an in-depth analysis of the primary spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the identity and purity of this compound.

Our approach moves beyond a mere presentation of data. We will delve into the causality behind the spectroscopic signals, explaining how the unique electronic environment of each atom and functional group translates into the observed spectra. This document is structured to serve as a practical reference for researchers, offering not only verified data but also the strategic rationale behind the experimental protocols and interpretation.

Overall Analytical Workflow

The comprehensive characterization of a molecule like this compound relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. The process begins with isolating the pure compound, followed by parallel analysis using NMR, IR, and MS to confirm its covalent structure, functional groups, and molecular mass, respectively.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR reveals the number of distinct proton types and their connectivity. The chemical shift (δ) indicates the electronic environment of a proton, integration gives the relative number of protons, and spin-spin splitting (multiplicity) reveals adjacent, non-equivalent protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its minimal interference in the spectrum[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark.

-

Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned to the proton frequency, and parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and accurate integration[1][2].

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Processing: Phase and baseline correct the spectrum. Integrate the signals to determine the relative proton count for each resonance.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.16 | Doublet (d) | 1H | 7.5 | H-6 (Aromatic) |

| 6.97 | Doublet (d) | 1H | 7.5 | H-7 (Aromatic) |

| 2.87 | Triplet (t) | 2H | 6.0 | H-2 (CH₂) |

| 2.59 | Singlet (s) | 3H | - | H-10 (CH₃ at C-8) |

| 2.28 | Singlet (s) | 3H | - | H-9 (CH₃ at C-5) |

| 2.08–1.99 | Multiplet (m) | 2H | - | H-3 (CH₂) |

Data sourced from Banerjee, A. K., et al. (2004).[3]

The ¹H NMR spectrum provides a clear and definitive fingerprint of the molecule.

-

Aromatic Region (δ 6.5-8.0): The two doublets at 7.16 and 6.97 ppm, each integrating to one proton, are characteristic of two adjacent aromatic protons. Their coupling constant of 7.5 Hz confirms their ortho relationship.

-

Aliphatic Region (δ 0.5-4.5):

-

The triplet at 2.87 ppm is assigned to the two protons at the C-2 position. The downfield shift is due to the deshielding effect of the adjacent carbonyl group (C-1). The triplet multiplicity (J = 6.0 Hz) indicates coupling to the two neighboring protons on C-3.

-

The multiplet around 2.03 ppm corresponds to the protons at the C-3 position, adjacent to both the C-2 and C-4 methylene groups.

-

The singlet at 2.59 ppm, integrating to three protons, is assigned to the methyl group at C-8. It is a singlet because it has no adjacent protons to couple with.

-

Similarly, the singlet at 2.28 ppm corresponds to the methyl group at C-5.

-

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet[4].

The sample preparation and spectrometer setup are similar to that for ¹H NMR, but the instrument is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument)[2][5]. A key difference is the use of broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[4]. Longer acquisition times or a higher number of scans are often required due to the low natural abundance (1.1%) of the ¹³C isotope.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~198 | Quaternary (C) | C-1 (C=O) |

| ~145 | Quaternary (C) | C-8a |

| ~137 | Quaternary (C) | C-5 |

| ~134 | Quaternary (C) | C-8 |

| ~132 | Quaternary (C) | C-4a |

| ~129 | Methine (CH) | C-6 |

| ~126 | Methine (CH) | C-7 |

| ~38 | Methylene (CH₂) | C-2 |

| ~30 | Methylene (CH₂) | C-4 |

| ~23 | Methylene (CH₂) | C-3 |

| ~21 | Methyl (CH₃) | C-9 (from C-5) |

| ~19 | Methyl (CH₃) | C-10 (from C-8) |

-

Carbonyl Carbon: The signal at the lowest field (~198 ppm) is unequivocally assigned to the ketone carbonyl carbon (C-1).

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The four quaternary carbons (C-4a, C-5, C-8, C-8a) are expected between ~132-145 ppm, while the two protonated carbons (C-6, C-7) are predicted to be more upfield, around ~126-129 ppm.

-

Aliphatic Carbons: The three methylene (CH₂) carbons of the saturated ring are expected between ~23-38 ppm. The C-2 carbon is the most downfield due to its proximity to the carbonyl group. The two methyl carbons attached to the aromatic ring are predicted to appear at the highest field, around ~19-21 ppm.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

-

Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A drop of the neat liquid or a small amount of solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide)[7]. Alternatively, a traditional transmission experiment can be run by preparing a KBr pellet for a solid sample or using salt plates (NaCl) for a neat liquid[8].

-

Background Scan: A background spectrum of the empty instrument (or with the pure solvent) is recorded first. This is crucial to subtract absorptions from atmospheric CO₂ and water vapor, as well as any solvent signals[9].

-

Sample Scan: The sample is placed in the beam path, and its spectrum is recorded. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1674 | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Data for C=O stretch sourced from Banerjee, A. K., et al. (2004).[3] Other values are characteristic ranges.

Interpretation of the IR Spectrum

The IR spectrum immediately confirms the key functional groups.

-

The Carbonyl Signature: The most prominent and diagnostic peak is the strong absorption at 1674 cm⁻¹ [3]. This frequency is characteristic of an α,β-unsaturated (aryl) ketone, where conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).

-

C-H Stretching: A group of weaker bands above 3000 cm⁻¹ signifies the C-H stretching of the aromatic ring. The strong, sharp bands below 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

-

Aromatic Ring: Absorptions around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

Caption: Correlation of functional groups to their IR absorption frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electron Ionization (EI) is a common technique for small, volatile molecules like this one.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum[10][11].

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺·)[12][13].

-

Fragmentation: The high energy of EI is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. This pattern of fragmentation is highly reproducible and characteristic of the molecule's structure[14].

-

Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 174 | [M]⁺· | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - CO]⁺· | Loss of neutral carbon monoxide |

| 131 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

Molecular ion data sourced from Banerjee, A. K., et al. (2004).[3] Fragments are proposed based on common fragmentation pathways.[15][16]

Interpretation of the Mass Spectrum

-

Molecular Ion: The spectrum shows a prominent molecular ion peak at m/z 174 , which corresponds to the molecular weight of this compound (C₁₂H₁₄O)[3][17]. This is the most critical piece of data from the mass spectrum, confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides corroborating structural evidence.

-

Loss of a Methyl Group: A peak at m/z 159 indicates the loss of a methyl radical (·CH₃), a common fragmentation for molecules containing methyl groups.

-

Loss of Carbon Monoxide: A peak at m/z 146 suggests the loss of a neutral CO molecule, a characteristic fragmentation for ketones.

-

Subsequent Fragmentation: The peak at m/z 131 likely arises from the fragment at m/z 159 losing CO, or the fragment at m/z 146 losing a methyl group.

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H NMR defines the precise connectivity and spatial relationship of the protons. IR spectroscopy confirms the presence of the key aryl ketone functional group and the aromatic/aliphatic C-H bonds. Mass spectrometry establishes the correct molecular weight and suggests a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the compound's identity, a fundamental requirement for its use in research and development.

References

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Cooks, R. G., et al. (n.d.). Lecture 2 Ionization Methods: Electron Ionization. Purdue University College of Engineering. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Chromatography Today. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

California Polytechnic State University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

University of California, San Diego. (n.d.). SUPPORTING MATERIALS. [Link]

-

Cobas, C., et al. (2018). Acquiring 1H and 13C Spectra. In The Handbook of Organic Compound Structure Analysis. [Link]

-

Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). 1H NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

-

Mori, K., et al. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. National Institutes of Health. [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

-

Banerjee, A. K., et al. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. [Link]

-

ResearchGate. (n.d.). The 13c nmr data for compounds 5-8 (in ppm). [Link]

-

PubChem. (n.d.). 1-Tetralone. [Link]

-

Banerjee, A. K., et al. (n.d.). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5,7-DIMETHYL-1-TETRALONE. [Link]

-

Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). [Link]

-

Pereira, D. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. National Institutes of Health. [Link]

-

NIST WebBook. (n.d.). 5-Hydroxy-1-tetralone. [Link]

-

Wikipedia. (n.d.). 1-Tetralone. [Link]

-

Portet, B., et al. (2008). This article appeared in a journal published by Elsevier. UCLouvain. [Link]

-

Ye, F., et al. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Institutes of Health. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. thno.org [thno.org]

- 6. rsc.org [rsc.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,8-Dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralone Scaffold

The tetralone motif, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure serves as a valuable building block for a diverse array of biologically active compounds. Among these, 5,8-dimethyl-1-tetralone is a key intermediate in the synthesis of various therapeutic agents, including potential treatments for neurodegenerative diseases and cancer.[1][2][3] The strategic placement of the dimethyl substituents on the aromatic ring significantly influences the pharmacological profile of its derivatives, making the efficient and scalable synthesis of this molecule a topic of considerable interest for researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthesis pathways to this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in their synthetic endeavors.

Pathway 1: The Classic Route via Intramolecular Friedel-Crafts Acylation

The most established and widely utilized method for the synthesis of this compound involves a two-step sequence starting from commercially available p-xylene. This pathway leverages two fundamental reactions in organic synthesis: a Friedel-Crafts acylation followed by an intramolecular cyclization.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound via Friedel-Crafts acylation and intramolecular cyclization.

Step 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride

The synthesis commences with the Friedel-Crafts acylation of p-xylene with succinic anhydride.[4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate an acylium ion from succinic anhydride. The electron-rich p-xylene then attacks the acylium ion, leading to the formation of β-(2,5-dimethylbenzoyl)propionic acid.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation of p-xylene with succinic anhydride.

Experimental Protocol: Synthesis of β-(2,5-Dimethylbenzoyl)propionic Acid

Materials:

-

p-Xylene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve succinic anhydride (1.0 equivalent) and p-xylene (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-(2,5-dimethylbenzoyl)propionic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 2: Clemmensen Reduction of the Keto Acid

The second step involves the reduction of the keto group in β-(2,5-dimethylbenzoyl)propionic acid to a methylene group. The Clemmensen reduction, which employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is a classic and effective method for this transformation, yielding γ-(2,5-dimethylphenyl)butyric acid.[5][6][7]

Experimental Protocol: Synthesis of γ-(2,5-Dimethylphenyl)butyric Acid

Materials:

-

β-(2,5-Dimethylbenzoyl)propionic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, toluene, and β-(2,5-dimethylbenzoyl)propionic acid.

-

Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layer and the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude γ-(2,5-dimethylphenyl)butyric acid. The product can be purified by vacuum distillation or recrystallization.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid functional group of γ-(2,5-dimethylphenyl)butyric acid acylates the aromatic ring to form the six-membered ketone ring of this compound. This cyclization is typically promoted by a strong acid, with polyphosphoric acid (PPA) being a common and effective reagent.[8][9]

Mechanism of Intramolecular Cyclization

Caption: Mechanism of the polyphosphoric acid-catalyzed intramolecular cyclization of γ-(2,5-dimethylphenyl)butyric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

γ-(2,5-Dimethylphenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to 80-90 °C with stirring.

-

Add γ-(2,5-dimethylphenyl)butyric acid to the hot PPA and continue stirring at this temperature for 30-60 minutes.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Robinson Annulation Approach (A Potential Alternative)

While the Friedel-Crafts route is well-established, the Robinson annulation offers a powerful alternative for the construction of six-membered rings.[10][11][12][13] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. For the synthesis of this compound, a hypothetical retrosynthetic analysis suggests starting from a suitably substituted acetophenone and an α,β-unsaturated ketone.

Hypothetical Retrosynthetic Analysis

Caption: Retrosynthetic analysis for a potential Robinson annulation approach to this compound.

This approach would involve the Michael addition of the enolate of 2,5-dimethylacetophenone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation of the resulting 1,5-diketone. While conceptually straightforward, this specific application to synthesize this compound is not as well-documented in the literature as the Friedel-Crafts method, and optimization of reaction conditions would likely be necessary to achieve good yields and prevent side reactions.

Data Presentation: Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Robinson Annulation (Hypothetical) |

| Starting Materials | p-Xylene, Succinic Anhydride | 2,5-Dimethylacetophenone, Methyl Vinyl Ketone |

| Key Reactions | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Acylation | Michael Addition, Intramolecular Aldol Condensation |

| Typical Yield | Good to Excellent (Overall)[14] | Potentially variable; requires optimization |

| Scalability | Readily scalable | Potentially scalable |

| Advantages | Well-established, reliable, uses readily available starting materials. | Convergent, potentially fewer steps. |

| Disadvantages | Multi-step process, use of harsh reagents (AlCl₃, PPA). | Potential for polymerization of MVK, regioselectivity issues in aldol condensation. |

Conclusion: A Versatile Scaffold Accessible Through Classic Synthesis

This compound remains a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The classical synthesis route, employing a sequence of Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization, is a robust and well-documented method for accessing this key intermediate. While alternative pathways such as the Robinson annulation present intriguing possibilities for more convergent syntheses, the Friedel-Crafts approach stands as the current benchmark for reliability and scalability. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in their efforts to synthesize this compound and explore its potential in the development of novel therapeutics.

References

-

Merck Index. (n.d.). Robinson Annulation. In The Merck Index Online. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Modified Clemmensen Reduction. Retrieved from [Link]

-

Acevedo-Llanos, R. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Material Science Research India, 16(3). Retrieved from [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

-

Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

-

Serra, S. (2018). Total Synthesis of Natural Products Containing the Tetralone Subunit. Molecules, 23(11), 2847. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). Retrieved from [Link]

-

Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 1(1). Retrieved from [Link]

- Google Patents. (n.d.). CN112409145A - Preparation method of 1-tetralone.

-

National Institutes of Health. (n.d.). Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. Retrieved from [Link]

- Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.

-

Gauni, D., & Kumar, S. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 1-1. Retrieved from [Link]

-

Banerjee, A. K. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Education, Society and Behavioural Science, 36(4), 1-15. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 8(6), 1345-1363. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Total Organic Chemistry. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

-

All about Chemistry. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Unveiling the Reaction Mechanism of Diels‐Alder Cycloadditions between 2,5‐Dimethylfuran and Ethylene Derivatives Using Topological Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Unveiling the Reaction Mechanism of Diels-Alder Cycloadditions between 2,5-Dimethylfuran and Ethylene Derivatives Using Topological Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Studies on Regiodivergent Chiral Phosphoric Acid Catalyzed Cycloisomerization of Mupirocin Methyl Ester. Retrieved from [Link]

-

Sched. (n.d.). Studies on Intramolecular Cyclization of 2,4,6-Tri-tert-butylphenyl–P=C:. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. Retrieved from [Link]

Sources

- 1. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. ccsenet.org [ccsenet.org]

- 9. researchgate.net [researchgate.net]

- 10. Robinson Annulation [drugfuture.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. researchgate.net [researchgate.net]

The Tetralone Scaffold: A Technical Guide to Unlocking Biological Activity from the 5,8-Dimethyl-1-Tetralone Core

Introduction: The Enigmatic Potential of 5,8-Dimethyl-1-Tetralone

To the dedicated researcher in drug discovery, the value of a chemical scaffold lies not just in its known activities, but in its potential. This compound is a prime example of a molecule that, while not extensively documented for its own specific biological activities, represents a foundational structure for a diverse range of pharmacologically active compounds.[1][2][3] This technical guide will delve into the known biological landscape of the broader tetralone family, using this compound as our central reference point. We will explore the established activities of its derivatives, provide detailed experimental protocols for their evaluation, and offer insights into how the core structure of this compound can be leveraged for the synthesis of novel therapeutic agents.[3]

The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological effects.[3][4] This guide is designed for the hands-on scientist, providing not just a review of the literature, but a practical framework for investigating the potential of this compound and its analogues.

Known Biological Activities of the Tetralone Scaffold

While direct studies on the biological effects of this compound are limited, the broader class of tetralone derivatives has been shown to exhibit significant activity in several key areas of therapeutic interest.

Antimicrobial and Antibacterial Properties

The tetralone structure has proven to be a versatile backbone for the development of novel antimicrobial agents.[5][6][7] Researchers have successfully synthesized tetralone derivatives that demonstrate potent activity against a range of pathogens, including clinically relevant strains.[5][6][7] A notable study focused on aminoguanidine-tetralone derivatives, which displayed significant antibacterial activity against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial membrane, leading to depolarization and cell death.[5][6][7]

Cytotoxic and Anti-Tumor Activities

The tetralone scaffold has also been investigated for its potential in oncology. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[8][9][10] For instance, certain dihydronaphthalenone chalconoid derivatives have shown good cytotoxic activity against human cancer cell lines such as K562, HT-29, and MCF-7.[10] The proposed mechanism for some of these compounds involves the inhibition of cellular respiration.[9]

Anti-inflammatory Effects

The anti-inflammatory potential of tetralone derivatives is another promising area of research. Some of these compounds have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[11] By inhibiting the tautomerase activity of MIF, these derivatives can reduce inflammatory macrophage activation and the production of pro-inflammatory mediators like TNF-α and IL-6.[11]

Experimental Protocols for Biological Evaluation

To assist researchers in the practical investigation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow for Broth Microdilution Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data Summary

The following table summarizes representative biological activity data for various tetralone derivatives, providing a benchmark for researchers investigating new analogues.

| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |

| Aminoguanidine-tetralone derivatives | Antibacterial | S. aureus | 0.5 - 4 µg/mL | [5][6][7] |

| Dihydronaphthalenone chalconoids | Cytotoxicity | K562, HT-29, MCF-7 | 7.1 - 28.9 µM | [10] |

| 2-Arylmethylene-1-tetralones | Anti-inflammatory | Macrophage MIF | Varies | [11] |

| Kaempferol and Maesopsin (tetralone-containing natural products) | Cytotoxicity | CCRF-CEM | 5.3 - 14.0 µM | [8] |

Conclusion: A Scaffold of Opportunity

While the biological profile of this compound itself remains to be fully elucidated, its core structure is undeniably a valuable starting point for the synthesis of novel, biologically active compounds. The established antimicrobial, cytotoxic, and anti-inflammatory activities of the broader tetralone family provide a strong rationale for the continued exploration of this chemical space. By employing the detailed experimental protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate new derivatives of this compound, potentially uncovering next-generation therapeutic agents. The journey from a simple scaffold to a life-saving drug is long, but it begins with a thorough understanding of the foundational chemistry and biology, a process this guide is intended to facilitate.

References

-

Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

- Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene.

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Effects of 4,4-Dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-Dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antimicrobial Activity of Lactones - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. (n.d.). Retrieved January 1, 2026, from [Link]

-

5,7-DIMETHYL-1-TETRALONE - gsrs. (n.d.). Retrieved January 1, 2026, from [Link]

- Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., ... & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412.

- In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. (2022). Journal of Pharmacy & Pharmacognosy Research, 10(5), 906-921.

-

Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic - Repository of the Academy's Library. (n.d.). Retrieved January 1, 2026, from [Link]

-

(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Nov - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

(PDF) Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Dihydronaphthalenone chalconoid derivatives as potential cathepsin B inhibitors; design, synthesis, cytotoxicity evaluation and - SciELO. (n.d.). Retrieved January 1, 2026, from [Link]

-

1-Tetralone - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to 5,8-Dimethyl-1-Tetralone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,8-dimethyl-1-tetralone, a significant bicyclic ketone that serves as a valuable intermediate in organic synthesis. This document delves into the historical context of its synthesis, detailed modern synthetic protocols, and its physicochemical and spectroscopic properties. Furthermore, it explores the burgeoning applications of this compound and its derivatives in the realms of medicinal chemistry and the total synthesis of complex natural products, particularly sesquiterpenes. The guide is intended to be a thorough resource for researchers and professionals in drug development and synthetic chemistry, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction: The Significance of the Tetralone Scaffold

The 1-tetralone framework, a benzo-fused cyclohexanone, is a privileged scaffold in the landscape of organic chemistry and drug discovery.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is often found in biologically active natural products and synthetic molecules.[2] Derivatives of 1-tetralone have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[2][3] The versatility of the tetralone core allows for functionalization at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.[3]

Among the myriad of substituted tetralones, this compound has emerged as a particularly useful building block. Its specific substitution pattern makes it an ideal precursor for the synthesis of a class of natural products known as sesquiterpenes, which themselves exhibit a broad spectrum of bioactivities.[4][5] This guide will focus specifically on the discovery, synthesis, and application of this compound, providing a detailed technical resource for scientists working with this important molecule.

Discovery and Historical Synthesis

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and utility have been developed over time through the broader exploration of Friedel-Crafts chemistry and its application to the synthesis of polycyclic aromatic compounds. Early methods for the synthesis of substituted tetralones often involved intramolecular cyclization of γ-arylbutyric acids.[6]

A significant advancement in the accessible synthesis of this compound was reported by Banerjee and colleagues in 2004.[7] This methodology, which utilizes readily available starting materials, has become a cornerstone for the preparation of this compound and will be detailed in the subsequent section. The reference to it as a "known" tetralone in this 2004 paper indicates its existence in the chemical literature prior to this date, likely as a result of earlier, less efficient synthetic explorations.

Synthetic Methodologies: A Practical Approach

The most practical and widely cited synthesis of this compound commences with the commercially available and inexpensive starting material, p-xylene.[7] This multi-step synthesis is robust and scalable, making it suitable for producing the quantities required for research and development.

Synthesis from p-Xylene: The Banerjee Protocol

This synthetic route involves a Friedel-Crafts acylation followed by an intramolecular cyclization. The causality behind the choice of reagents lies in their established efficacy and selectivity for these types of transformations.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as nitrobenzene or carbon disulfide.

-

Addition of Reactants: Cool the stirred suspension in an ice bath. A solution of succinic anhydride and p-xylene in the same solvent is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. The use of an excess of p-xylene can also serve as the solvent.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure the completion of the acylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude β-(2,5-dimethylbenzoyl)propionic acid.

Step 2: Clemmensen Reduction of the Keto Acid

-

Reaction Setup: The crude keto acid is subjected to a Clemmensen reduction to convert the ketone to a methylene group. In a round-bottom flask fitted with a reflux condenser, the keto acid is heated with amalgamated zinc and concentrated hydrochloric acid.

-

Reaction Progression: The mixture is refluxed for several hours until the reduction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give γ-(2,5-dimethylphenyl)butyric acid.

Step 3: Intramolecular Cyclization to this compound

-

Reaction Setup: The γ-(2,5-dimethylphenyl)butyric acid is cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. The acid is heated in PPA with vigorous stirring.

-

Reaction Progression: The reaction is typically heated for a short period at an elevated temperature. The progress of the cyclization can be followed by TLC.

-

Work-up: The hot reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration or extracted with an organic solvent. The product is then purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Caption: Synthetic workflow for this compound from p-xylene.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [8][9] |

| Molecular Weight | 174.24 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid/solid | [10] |

| CAS Number | 13621-25-5 | [10] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.16 (d, 1H), 6.97 (d, 1H), 2.87 (t, 2H), 2.59 (s, 3H), 2.28 (s, 3H), 2.08-1.99 (m, 2H) | [7] |

| ¹³C NMR (CDCl₃) | Data not explicitly provided in the primary source, but can be predicted. | |

| IR (Neat) | ν (cm⁻¹): 1674 (C=O) | [7] |

| Mass Spec (EI) | m/z (%): 174 (M⁺, 88) | [7] |

Applications in Drug Development and Natural Product Synthesis

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to complex natural products and as a scaffold for the development of novel therapeutic agents.

Precursor for Sesquiterpene Synthesis

Sesquiterpenes are a large and diverse class of C15 terpenoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound is a key starting material for the synthesis of eudesmane-type sesquiterpenes.[7] For instance, it can be converted to 5,8-dimethyl-2-tetralone, which is a direct precursor to natural products like occidol and emmotin-G.[7]

Caption: Role of this compound in sesquiterpene synthesis.

Scaffold for Bioactive Molecules

The broader tetralone scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives have been explored for a variety of therapeutic targets. While specific studies on this compound derivatives are less common, the general principles of tetralone-based drug design are applicable. For example, modifications of the tetralone core have led to the development of compounds with potent activity as:

-

Anticancer Agents: Certain tetralone derivatives have been shown to inhibit tumor cell growth.[11]

-

Central Nervous System (CNS) Agents: The tetralone structure is present in some antidepressant and antipsychotic agents.[2]

-

Antimicrobial Agents: Functionalized tetralones have demonstrated efficacy against various bacterial and fungal strains.[3]

The presence of the two methyl groups in this compound provides specific steric and electronic properties that can be exploited in the design of new drug candidates. These groups can influence the binding affinity and selectivity of the molecule for its biological target.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both natural product synthesis and as a scaffold for medicinal chemistry. The well-established synthetic route from p-xylene provides a reliable and scalable method for its preparation. Its unique substitution pattern makes it an ideal starting point for the synthesis of bioactive sesquiterpenes. As the demand for novel therapeutics continues to grow, the exploration of derivatives of this compound and other substituted tetralones is likely to yield new and potent drug candidates. This guide has provided a comprehensive overview of the current knowledge on this important molecule, serving as a valuable resource for researchers in the field.

References

-

Cutter, L. R., Ren, A. R., & Banerjee, I. A. (2025). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Molecules, 30(21), 4302. [Link][4][5]

-

Hyperhubeins A-I, Bioactive Sesquiterpenes with Diverse Skeletons from Hypericum hubeiense. (2023). Journal of Natural Products, 86(1), 12-21. [Link]

-

Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link][2][3]

-

Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. [Link][7]

-

PubChem. (n.d.). 1-Tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. (2020). Molecules, 25(24), 5946. [Link]

-

Araya-Maturana, R., et al. (2002). Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration. Bioorganic & Medicinal Chemistry, 10(9), 3057-3060. [Link][11]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

-

Jones, S. A., et al. (2025). Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Current Organic Synthesis, 16(6), 835-851. [Link]

-

Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-15. [Link][2]

-

Patil, R., et al. (2020). Pharmaceutically important 1-tetralone derivatives. [Link]

-

Banerjee, A. K., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Journal of Chemical Research, 38(8), 456-458. [Link]

-

Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). [Link][10]

-

SpectraBase. (n.d.). Dimethyl trans-5,8-dimethyl-1,4,6,7-tetrahydronaphthalene-1,4-dicarboxylate. [Link]

-

Banerjee, A. K., et al. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Journal of Chemical Research, 2010(9), 522-524. [Link]

-

Global Substance Registration System. (n.d.). 5,7-DIMETHYL-1-TETRALONE. [Link][8]

-

Max-Planck-Gesellschaft. (2020). Green Chemistry - Sustainable p-xylene production. [Link]

-

eScholarship. (2018). Computational Study of p-Xylene Synthesis from Ethylene and 2,5-Dimethylfuran Catalyzed by H-BEA. [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2024). Medicinal Chemistry Research, 33(1), 1-22. [Link]

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 5,8-dimethyl-1-tetralone